molecular formula C22H14O B8338125 6-Phenylnaphtho[2,1-b]benzofuran

6-Phenylnaphtho[2,1-b]benzofuran

Cat. No.: B8338125
M. Wt: 294.3 g/mol
InChI Key: UKIUNGIXDFIMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylnaphtho[2,1-b]benzofuran is a polycyclic aromatic heterocycle featuring a fused naphthobenzofuran core with a phenyl substituent at the 6-position. This compound is structurally distinct due to its extended π-conjugation, making it valuable in materials science, particularly as an organic light-emitting diode (OLED) intermediate (CAS 1383607-08-6) . Its rigid, planar architecture enhances fluorescence properties, as demonstrated in studies of naphtho[2,1-b]benzofuran derivatives, which exhibit dual-state emissive behavior with blue emission . In medicinal chemistry, benzofuran scaffolds are recognized for their broad bioactivities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylnaphtho[2,1-b]benzofuran can be achieved through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the use of bromobenzene and boronic acid as starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical synthesis. This method is favored due to its efficiency and the high yield of the desired product. The reaction conditions are carefully controlled to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylnaphtho[2,1-b]benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aromatic rings and the functional groups attached to them.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation reactions may yield quinones, while reduction reactions can produce hydro derivatives

Scientific Research Applications

6-Phenylnaphtho[2,1-b]benzofuran has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, this compound is used in the development of new materials and as a probe in various analytical techniques.

Mechanism of Action

The mechanism of action of 6-Phenylnaphtho[2,1-b]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can have therapeutic implications for the treatment of diabetes and other metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Naphthofurans: Substituent Effects on Bioactivity

Nitro- and methoxy-substituted naphthofurans demonstrate significant variations in mutagenic and carcinogenic activities. For example:

  • 2-Nitro-7-methoxynaphtho[2,1-b]furan (Compound A) and 2-Nitro-8-methoxynaphtho[2,1-b]furan (Compound B) exhibit high genotoxicity in vitro (micronucleus and mutation assays) but lower potency in vivo compared to 2-nitronaphtho[2,1-b]furan (Compound C) .
  • 7-Methoxynaphtho[2,1-b]furan (Compound E) , lacking a nitro group, shows negligible activity, underscoring the critical role of the 2-nitro substituent in bioactivity .

Table 1: Mutagenic and Carcinogenic Potency of Substituted Naphthofurans

Compound Substituents In Vitro Genotoxicity In Vivo Carcinogenicity
A 2-NO₂, 7-OCH₃ High Moderate
B 2-NO₂, 8-OCH₃ High Moderate
C 2-NO₂ Moderate High
D 2-NO₂, 7-Br Low Low
E 7-OCH₃ None None

Fused Heterocyclic Systems

  • Naphtho[2,1-b]furan-Pyrazole Hybrids : Compounds like 1-(naphtho[2,1-b]furan-2-ylcarbonyl)-3,5-disubstituted pyrazoles exhibit antimicrobial and anti-inflammatory activities. For instance, derivatives with electron-donating groups (e.g., methoxy) show enhanced inhibitory effects against bacterial and fungal strains .

Structural Isomers and Regiochemical Effects

  • 9-Methoxynaphtho[1,2-b]benzofuran and its 8-methoxy isomer differ in metabolic stability. The 9-methoxy derivative is synthesized regiospecifically via palladium-catalyzed coupling, avoiding isomeric mixtures .
  • Moracin C (2-phenyl-benzofuran with a trans double bond) exhibits superior antioxidant activity compared to Iso-Moracin C (cis configuration), highlighting the impact of stereoelectronic properties on bioactivity .

Table 2: Antioxidant Activity of Moracin C vs. Iso-Moracin C

Compound Double Bond Position EC₅₀ (DPPH Scavenging)
Moracin C Trans 8.27 µM
Iso-Moracin C Cis 10.59 µM

Electronic and Optoelectronic Properties

  • 6-Phenylnaphtho[2,1-b]benzofuran outperforms simpler benzofurans in OLED applications due to enhanced electron mobility and thermal stability. Its extended conjugation reduces energy gaps, enabling blue emission with high quantum yield .
  • Dibenzo[b,d]furan analogs (e.g., 4-bromodibenzofuran) are less efficient in electroluminescence, emphasizing the superiority of naphtho-fused systems .

Key Research Findings and Trends

Substituent Positioning: Electron-withdrawing groups (e.g., NO₂) at the 2-position enhance bioactivity but may increase toxicity. Methoxy groups at the 7- or 8-position modulate potency without drastic toxicity spikes .

Hybrid Systems: Coupling benzofuran with pyrazole or quinoline moieties broadens pharmacological scope, particularly in antimicrobial and anticancer applications .

Synthetic Challenges : Regiospecific synthesis (e.g., avoiding isomeric byproducts) remains critical for naphthofuran derivatives, as seen in the selective preparation of 9-methoxynaphtho[1,2-b]benzofuran .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Phenylnaphtho[2,1-b]benzofuran, and how can purity be ensured?

A microwave-assisted synthesis protocol is highly efficient for constructing the benzofuran scaffold. Key steps include:

  • Reagent selection : Use analytically pure starting materials and monitor reactions via TLC on silica gel plates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound .
  • Purity validation : Confirm purity using 1H^1H NMR (400 MHz, DMSO-d6d_6) with TMS as an internal standard. Peaks should align with expected chemical shifts and integration ratios .

Q. What spectroscopic and chromatographic techniques are critical for structural characterization?

  • 1H^1H NMR : Resolves aromatic protons and substituent environments (e.g., phenyl group integration at δ 7.2–8.1 ppm) .
  • TLC : Monitors reaction progress using silica gel GF254 plates with UV visualization .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C22_{22}H16_{16}O) .

Q. What pharmacological activities are associated with benzofuran derivatives like this compound?

Benzofurans exhibit:

  • Antimicrobial activity : Inhibition of bacterial/fungal growth via membrane disruption or enzyme inhibition .
  • Antitumor potential : Intercalation with DNA or kinase inhibition (e.g., IC50_{50} values in µM range for cancer cell lines) .
  • Antioxidant effects : Scavenging of ROS via hydroxyl or methyl substituents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced receptor affinity?

  • Substituent positioning : Adding electron-withdrawing groups (e.g., Cl, CF3_3) at C-2 or C-3 enhances D2 receptor binding (Ki_i < 10 nM) .
  • Scaffold modification : Replacing benzofuran with naphtho[2,1-b]furan (as in 6-phenyl derivatives) improves selectivity for dopamine receptors .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to optimize steric and electronic interactions .

Q. How can contradictions in reported biological activities be resolved?

  • Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS, as oxidative metabolites may alter activity .
  • Dose-response analysis : Establish EC50_{50} curves to differentiate true activity from assay artifacts .

Q. What computational methods predict the reactivity and stability of this compound?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic sites .
  • InChI key analysis : Use PubChem-derived identifiers (e.g., QVRZMUFOHNANGY-UHFFFAOYSA-N) to cross-reference spectral databases .

Q. How can environmental degradation products of this compound be analyzed?

  • Biodesulfurization pathways : Rhodococcus sp. WU-K2R selectively cleaves C–S bonds, yielding 2′-hydroxynaphthylethene and naphtho[2,1-b]furan metabolites .
  • GC-MS detection : Use a DB-5MS column (30 m × 0.25 mm) with EI ionization to identify sulfone intermediates (m/z 216 for NTH sulfone) .

Q. What challenges arise in isolating synthetic intermediates, and how are they addressed?

  • Adsorption losses : Deactivate glassware with 5% DMDCS to prevent compound adherence .
  • SPE optimization : Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning improve recovery of polar intermediates .

Properties

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

6-phenylnaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C22H14O/c1-2-8-15(9-3-1)19-14-16-10-4-5-11-17(16)21-18-12-6-7-13-20(18)23-22(19)21/h1-14H

InChI Key

UKIUNGIXDFIMST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this reference example, a position was specified where the benzo[b]naphtho[1,2-d]furan which was synthesized as an intermediate in each of Synthesis Example 1 and Synthesis Example 2 was converted into boronic acid in the reaction scheme (E1-3). Specifically, 6-phenylbenzo[b]naphtho[1,2-d]furan (abbreviation: PBnf) was synthesized using the compound synthesized in the reaction scheme (E1-3), and was subjected to X-ray crystallography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 200 mL three-neck flask were placed 0.90 g (5.7 mmol) of bromobenzene and 1.5 g (5.7 mol) of benzo[b]naphtho[1,2-d]furan-6-boronic acid, and the air in the flask was replaced with nitrogen. To this mixture were added 20 mL of toluene, 10 mL of ethanol, and 6.0 mL of an aqueous solution of sodium carbonate (2.0 mol/L). While the pressure was reduced, this mixture was stirred to be degassed. To this mixture was added 0.33 g (0.28 mmol) of tetrakis(triphenylphosphine)palladium(0), and the mixture was stirred at 80° C. for 2 hours under a nitrogen stream. After that, the aqueous layer of this mixture was subjected to extraction with toluene, and the obtained solution of the extract and the organic layer were combined and washed with saturated brine. The organic layer was dried with magnesium sulfate, and this mixture was gravity-filtered. An oily substance obtained by concentration of the obtained filtrate was purified by silica gel column chromatography (a developing solvent in which the ratio of hexane to toluene was 19:1) to give a white solid. The obtained solid was recrystallized with a mixed solvent of toluene and hexane, so that 0.95 g of white needle-like crystals of the object of the synthesis were obtained in 56% yield. The reaction scheme is illustrated in (R-1).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.33 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.